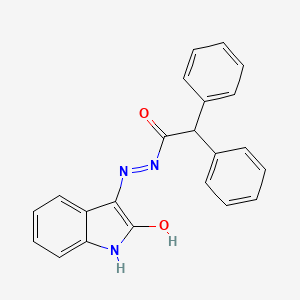

(Z)-N'-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide” is a chemical compound that belongs to the class of organic compounds known as indolinones . Indolinones are compounds containing an indole moiety, which consists of a cyclohexane fused to a pyrrole ring .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a bis(2-oxoindolin-3-ylidene)-benzodifuran-dione (BIBDF)-based low band gap polymer (PBIBDF-BT), containing a solubilizing alkyl chain bithiophene unit as a donor, has been synthesized . The polymer with a low-lying LUMO/HOMO energy level exhibits efficient ambipolar charge transport .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a bis(2-oxoindolin-3-ylidene)-benzodifuran-dione (BIBDF)-based low band gap polymer (PBIBDF-BT) exhibits efficient ambipolar charge transport . The electron and hole mobilities are as high as 1.08 and 0.30 cm² V⁻¹ s⁻¹, respectively .Scientific Research Applications

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives. For instance, it can react with cyanoacetic acid piperidide or morpholide to produce corresponding derivatives of 2-(2-oxoindolin-3-ylidene)-2-cyanoacetic acid .

Production of Quinoline Derivatives

The compound can react with ethanolic alkali to produce quinoline derivatives . Quinoline and its derivatives are widely used in medicinal chemistry due to their diverse biological activities.

Potential Treatment for Neuropathic Pain

The compound, when first synthesized, was targeted as a potential treatment for neuropathic pain . This is due to its selective agonism for the type-2 cannabinoid receptor (CB2).

Research in Oncology

There is evidence suggesting that the compound could have therapeutic potential in different clinical conditions, such as melanoma, osteosarcoma, and hepatocellular carcinoma .

Neurodegenerative Disorders

The compound has also been researched for its potential use in treating neurodegenerative disorders .

Future Directions

The future directions for research on “(Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the synthesis of diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) (substituted phenyl/heteryl) methylphosphonate derivatives using ultrasound has been reported . This suggests that green synthetic protocols could be a promising area for future research.

properties

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-21(25-24-20-17-13-7-8-14-18(17)23-22(20)27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,23,27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJZURHQNLRNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N'-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2498766.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)

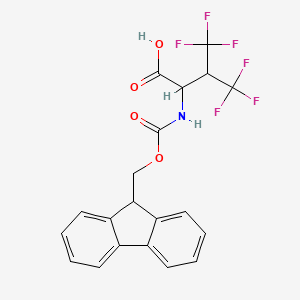

![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)

![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)

![6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)